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molecular formula C11H20O4 B158218 Diethyl isobutylmalonate CAS No. 10203-58-4

Diethyl isobutylmalonate

Cat. No. B158218
M. Wt: 216.27 g/mol
InChI Key: OFRFGNSZCYDFOH-UHFFFAOYSA-N
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Patent
US05470834

Procedure details

To a solution of NaOEt prepared by dissolving 5.75 g (0.25 mol) of Na in 150 mL of absolute EtOH was added 39 mL (0.250 mol) of diethyl malonate with cooling in a water bath under N2. To the resulting solution was added 24 mL (0.250 mol) of isobutyl bromide. The mixture was refluxed under N2 for 14 hours. The ethanol was evaporated under reduced pressure and the residue was partitioned between CHCl3 and water. The aqueous Na2SO4 and evaporated. The residue was distilled under reduced pressure to give 47.2 g (0.219 mol, 88% of diethyl isobutylmalonate as a colorless liquid. Characteristic analytical data are as follows: bp 127°-135° C. (25 mm Hg); 1H NMR (300 MHz, CDCL3) δ4.20 (q, J=7 Hz, 4H), 3,41 (t, J=8 Hz, 1H), 1.80 (t, J=7 Hz, 2 H), 1.57 (m, 1H), 1.27 (t, J=8 Hz, 6H), 0.92 (d, J=7 Hz, 6H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
5.75 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
39 mL
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC[O-].[Na+].[C:5]([O:13][CH2:14][CH3:15])(=[O:12])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].[CH2:16](Br)[CH:17]([CH3:19])[CH3:18]>CCO>[CH2:16]([CH:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:5]([O:13][CH2:14][CH3:15])=[O:12])[CH:17]([CH3:19])[CH3:18] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Step Two
Name
Na
Quantity
5.75 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
39 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Four
Name
Quantity
24 mL
Type
reactant
Smiles
C(C(C)C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling in a water bath under N2
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed under N2 for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between CHCl3 and water
CUSTOM
Type
CUSTOM
Details
The aqueous Na2SO4 and evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.219 mol
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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